1-Bromo-3-((2,2-difluorocyclopropyl)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-((2,2-difluorocyclopropyl)methyl)benzene is an organic compound with the molecular formula C10H9BrF2 This compound features a bromine atom attached to a benzene ring, which is further substituted with a 2,2-difluorocyclopropylmethyl group
Preparation Methods
The synthesis of 1-Bromo-3-((2,2-difluorocyclopropyl)methyl)benzene typically involves multi-step organic reactionsThe reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
1-Bromo-3-((2,2-difluorocyclopropyl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.
Scientific Research Applications
1-Bromo-3-((2,2-difluorocyclopropyl)methyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of new biochemical probes and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties and could be used in drug development.
Mechanism of Action
The mechanism by which 1-Bromo-3-((2,2-difluorocyclopropyl)methyl)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom and the difluorocyclopropylmethyl group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the specific reactions and conditions employed .
Comparison with Similar Compounds
1-Bromo-3-((2,2-difluorocyclopropyl)methyl)benzene can be compared with other similar compounds, such as:
1-Bromo-3-(trifluoromethoxy)benzene: This compound features a trifluoromethoxy group instead of a difluorocyclopropylmethyl group, leading to different chemical properties and reactivity.
1-Bromo-3-(2,2-difluorocyclopropyl)-5-methoxybenzene:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluorocyclopropylmethyl group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives.
Properties
Molecular Formula |
C10H9BrF2 |
---|---|
Molecular Weight |
247.08 g/mol |
IUPAC Name |
1-bromo-3-[(2,2-difluorocyclopropyl)methyl]benzene |
InChI |
InChI=1S/C10H9BrF2/c11-9-3-1-2-7(5-9)4-8-6-10(8,12)13/h1-3,5,8H,4,6H2 |
InChI Key |
OAZZOFUJDQRBGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.